An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Synthesis, Purification, and Application
An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Synthesis, Purification, and Application
This guide provides a comprehensive overview of the synthesis, purification, and application of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent probe widely utilized in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectral Properties
5(6)-Carboxy-2',7'-dichlorofluorescein is a derivative of fluorescein (B123965) characterized by the presence of two chlorine atoms on the xanthene ring and a carboxyl group on the phthalic acid moiety. These modifications result in altered spectral properties and intracellular retention compared to its parent compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [1] |
| Molecular Weight | 445.21 g/mol | [1][2] |
| Appearance | Orange solid | [3] |
| Excitation Maximum (λex) | ~504-505 nm | [3][4] |
| Emission Maximum (λem) | ~526-529 nm | [3][4] |
| pKa | 4.8 | [3] |
| Solubility | Soluble in DMSO and buffers with pH > 6 | [3] |
Synthesis Protocol
The synthesis of 5(6)-Carboxy-2',7'-dichlorofluorescein is typically achieved through a condensation reaction. The following protocol is adapted from established methods for fluorescein synthesis.
Reaction Scheme:
Materials and Reagents:
-
1,2,4-Benzenetricarboxylic anhydride (B1165640)
-
Zinc chloride (anhydrous)
-
Methanesulfonic acid (optional, as a solvent and catalyst)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in an appropriate molar ratio (a slight excess of the anhydride can be used).
-
Catalyst Addition: Add anhydrous zinc chloride as a catalyst. The reaction can also be conducted in a solvent such as methanesulfonic acid.
-
Condensation Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 180-200°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a dilute solution of hydrochloric acid to hydrolyze any unreacted anhydride and to protonate the carboxyl group.
-
Precipitation and Collection: The crude product will precipitate out of the acidic solution. Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
Purification Protocol
The synthesis typically results in a mixture of the 5- and 6-carboxy isomers. Purification is necessary to isolate the desired isomer or to obtain a product of high purity.
Purification Method: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.
-
Mobile Phase: A gradient of solvents is typically employed. A common mobile phase system starts with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate). The exact gradient will need to be determined based on the separation observed on TLC.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the initial mobile phase.
-
Load the sample onto the top of the prepared silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5(6)-Carboxy-2',7'-dichlorofluorescein.
-
Application in Cellular Biology: Measurement of Reactive Oxygen Species (ROS)
The diacetate derivative, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is a widely used probe for the detection of intracellular ROS.
Experimental Workflow:
The following diagram illustrates the workflow for using carboxy-H2DCFDA to measure cellular ROS levels.
Caption: Workflow for intracellular ROS detection using carboxy-H2DCFDA.
Experimental Protocol for ROS Detection:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and culture under standard conditions.
-
Loading with carboxy-H2DCFDA:
-
Prepare a stock solution of carboxy-H2DCFDA in anhydrous DMSO.
-
Dilute the stock solution in a serum-free medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash with a balanced salt solution (e.g., PBS or HBSS).
-
Add the carboxy-H2DCFDA loading solution to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
-
Washing: Remove the loading solution and wash the cells gently with a balanced salt solution to remove any extracellular probe.
-
Treatment: Add the experimental treatment (e.g., a potential ROS inducer) to the cells in a suitable medium. Include appropriate positive and negative controls.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate time points using a fluorescence microscope, flow cytometer, or microplate reader.
-
Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.[5]
-
-
Data Analysis: Quantify the changes in fluorescence intensity, which are proportional to the levels of intracellular ROS. Normalize the fluorescence signal to cell number or protein concentration if necessary.
Signaling Pathway Visualization
While 5(6)-Carboxy-2',7'-dichlorofluorescein itself is not part of a signaling pathway, its use in detecting ROS is critical for studying various signaling pathways that are modulated by oxidative stress. The following diagram illustrates the general principle of how ROS, detected by this probe, can influence cellular signaling.
